6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-

Catalog No.
S12282714
CAS No.
M.F
C13H13NO3S
M. Wt
263.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylph...

Product Name

6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-

IUPAC Name

(1S,5R)-6-(4-methylphenyl)sulfonyl-6-azabicyclo[3.2.0]hept-3-en-7-one

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

InChI

InChI=1S/C13H13NO3S/c1-9-5-7-10(8-6-9)18(16,17)14-12-4-2-3-11(12)13(14)15/h2,4-8,11-12H,3H2,1H3/t11-,12+/m0/s1

InChI Key

ILUFKPPYYFJTFK-NWDGAFQWSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3C=CCC3C2=O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H]3C=CC[C@@H]3C2=O

6-Azabicyclo[3.2.0]hept-3-en-7-one, with the molecular formula C6_6H7_7NO, is a heterocyclic compound featuring a bicyclic structure that includes a nitrogen atom. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique bicyclic framework. It serves as an important scaffold for the development of various bioactive compounds and has garnered interest for its structural versatility and reactivity in chemical transformations.

, including:

  • Oxidation: The compound can be oxidized to yield various oxidized derivatives, often using reagents such as potassium permanganate.
  • Reduction: Reduction reactions can convert it into different amine derivatives, utilizing reducing agents like lithium aluminum hydride.
  • Substitution: The nitrogen atom in the bicyclic structure allows for nucleophilic substitution reactions, introducing various functional groups into the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate is commonly used for oxidation.
  • Reducing Agents: Lithium aluminum hydride is a typical choice for reduction.
  • Nucleophiles: Various nucleophiles can be employed in substitution reactions to modify the compound's structure.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can result in a wide range of polyfunctionalized bicyclic systems.

Biologically, 6-Azabicyclo[3.2.0]hept-3-en-7-one exhibits notable activities that make it significant in pharmacological research. It has been studied for its potential as a precursor to antifungal agents, particularly cispentacin, which is derived through enzymatic hydrolysis of this compound. Its interactions with biological targets suggest that it may play a role in modulating various biochemical pathways, highlighting its importance in both basic and applied research contexts .

Several methods have been reported for synthesizing 6-Azabicyclo[3.2.0]hept-3-en-7-one:

  • Enantioselective Hydrolysis of β-Lactam: This method employs Rhodococcus equi as a biocatalyst to produce the compound efficiently.
  • Cyclization Reactions: Various cyclization strategies involving starting materials like amino acids or other heterocycles have been explored to create this bicyclic structure.

These synthetic routes facilitate the efficient production of high-quality compounds necessary for further chemical transformations and biological studies.

The applications of 6-Azabicyclo[3.2.0]hept-3-en-7-one span multiple scientific disciplines:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals, particularly antifungal agents.
  • Organic Synthesis: The compound is utilized in synthesizing various derivatives that exhibit unique properties useful in research and industry.
  • Biochemical Research: Its interactions with enzymes and other biological molecules make it valuable for studying biochemical pathways and drug mechanisms .

Interaction studies involving 6-Azabicyclo[3.2.0]hept-3-en-7-one typically focus on its biochemical interactions at the molecular level. For instance, when used as a precursor to cispentacin, it undergoes hydrolysis catalyzed by specific enzymes, leading to the formation of active antifungal agents. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 6-Azabicyclo[3.2.0]hept-3-en-7-one, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
6-Aminopenicillanic AcidContains sulfur and additional amino groupsKey intermediate in penicillin antibiotic synthesis
1-Azabicyclo(3.2.0)hept-2-eneSimilar bicyclic structureExhibits different reactivity patterns
4-Oxa-1-azabicyclo[3.2.0]heptan-7-oneContains an oxygen atom in the ringAlters reactivity and potential biological activity

These compounds highlight the structural diversity within this class of bicyclic heterocycles while underscoring the unique characteristics of 6-Azabicyclo[3.2.0]hept-3-en-7-one that make it particularly valuable in medicinal chemistry and organic synthesis contexts .

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

263.06161445 g/mol

Monoisotopic Mass

263.06161445 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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